![molecular formula C27H38O2 B14480663 4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one CAS No. 70119-97-0](/img/structure/B14480663.png)
4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methyloctan-2-yl substituent, and a pentan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Friedel-Crafts acylation reaction, where a benzene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-methyloctan-2-yl)phenol: Shares the methyloctan-2-yl substituent but lacks the benzyloxy and pentan-2-one groups.
Benzyloxybenzene: Contains the benzyloxy group but lacks the methyloctan-2-yl and pentan-2-one moieties.
Uniqueness
4-[2-(Benzyloxy)-4-(2-methyloctan-2-yl)phenyl]pentan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
70119-97-0 |
|---|---|
Fórmula molecular |
C27H38O2 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
4-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]pentan-2-one |
InChI |
InChI=1S/C27H38O2/c1-6-7-8-12-17-27(4,5)24-15-16-25(21(2)18-22(3)28)26(19-24)29-20-23-13-10-9-11-14-23/h9-11,13-16,19,21H,6-8,12,17-18,20H2,1-5H3 |
Clave InChI |
KQIKCCLIERBUJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C(C)CC(=O)C)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


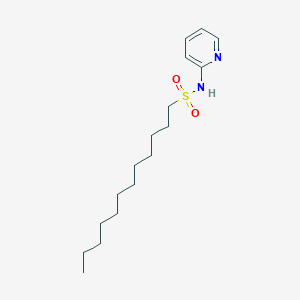
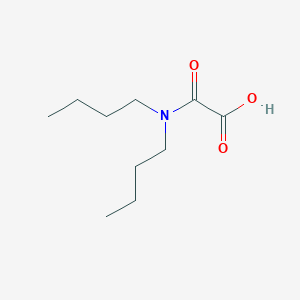
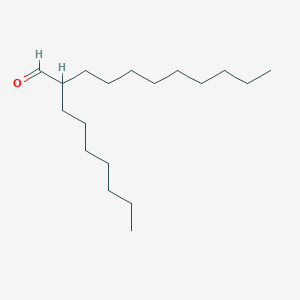
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
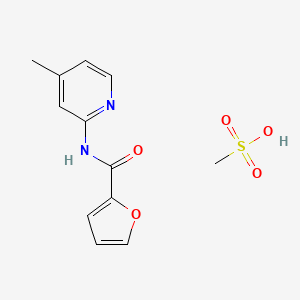

![6-(Benzenesulfinyl)-5-hydroxy-4'-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14480620.png)
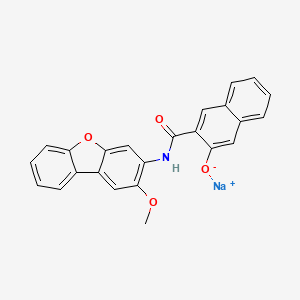
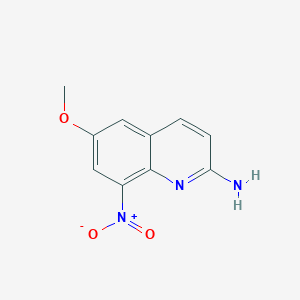
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
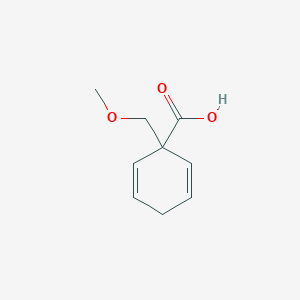
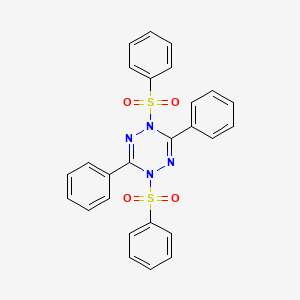
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)

